

Solubility of 2,6-Diethylaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Diethylaniline

Cat. No.: B152787

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **2,6-diethylaniline** in various organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document focuses on compiling the available qualitative and semi-quantitative information, providing a detailed experimental protocol for the accurate determination of solubility, and presenting a theoretical framework for understanding the solubility behavior of **2,6-diethylaniline**. This guide is intended to be a valuable resource for laboratory professionals requiring solubility data for applications in synthesis, purification, and formulation.

Introduction

2,6-Diethylaniline is a substituted aniline that serves as a crucial intermediate in the synthesis of a variety of chemical products, including herbicides, dyes, and polymers.^{[1][2][3]} Its solubility in organic solvents is a critical physical property that influences reaction kinetics, product purification, and the formulation of commercial products. Understanding the solubility profile of **2,6-diethylaniline** is therefore essential for process optimization and the development of new applications.

This guide summarizes the known solubility characteristics of **2,6-diethylaniline** and provides a robust experimental methodology for researchers to determine precise solubility data in

solvents relevant to their work.

Physicochemical Properties of 2,6-Diethylaniline

A summary of the key physicochemical properties of **2,6-diethylaniline** is presented in Table 1.

Table 1: Physicochemical Properties of **2,6-Diethylaniline**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₅ N	[1]
Molecular Weight	149.23 g/mol	[1]
Appearance	Clear yellow to reddish-brown liquid	[1]
Boiling Point	243 °C	[1]
Melting Point	3-4 °C	[1]
Density	0.906 g/mL at 25 °C	[1]
Water Solubility	0.67 g/L at 26.7 °C	[1] [4] [5] [6]

Solubility Data

Quantitative solubility data for **2,6-diethylaniline** in a wide range of organic solvents is not readily available in the literature. The existing information is primarily qualitative. Table 2 summarizes the available qualitative and the limited quantitative solubility data for **2,6-diethylaniline**. For comparative purposes, solubility information for the structurally related compound N,N-diethylaniline is also included where available.

Table 2: Solubility of **2,6-Diethylaniline** and N,N-Diethylaniline

Solvent	Solvent Class	2,6-Diethylaniline Solubility	N,N-Diethylaniline Solubility
Water	Protic	0.67 g/L at 26.7 °C [1] [4][5][6]	14 g/L at 12 °C [7]
Methanol	Polar Protic	Slightly Soluble [1][6], Completely Miscible [8]	-
Ethanol	Polar Protic	Soluble [2][5][9]	Soluble [10]
Diethyl Ether	Ether	Soluble [9]	Slightly Soluble [10]
Chloroform	Halogenated	Slightly Soluble [1][6]	Slightly Soluble [10]
Benzene	Aromatic Hydrocarbon	Soluble [2][5][9]	-

It is important to note that terms like "soluble" and "slightly soluble" are not precise and can vary between sources. Therefore, for any application requiring accurate solubility data, experimental determination is strongly recommended.

Factors Influencing Solubility

The solubility of **2,6-diethylaniline** is governed by the principle of "like dissolves like." The molecule possesses both nonpolar (the diethyl-substituted benzene ring) and polar (the primary amine group) characteristics.

- In nonpolar solvents such as benzene and other hydrocarbons, the solubility is driven by van der Waals forces between the aromatic ring and the solvent molecules.
- In polar protic solvents like ethanol, the primary amine group can act as a hydrogen bond donor and acceptor, leading to favorable interactions and higher solubility.
- In polar aprotic solvents, dipole-dipole interactions between the solvent and the polar amine group of **2,6-diethylaniline** will influence solubility.

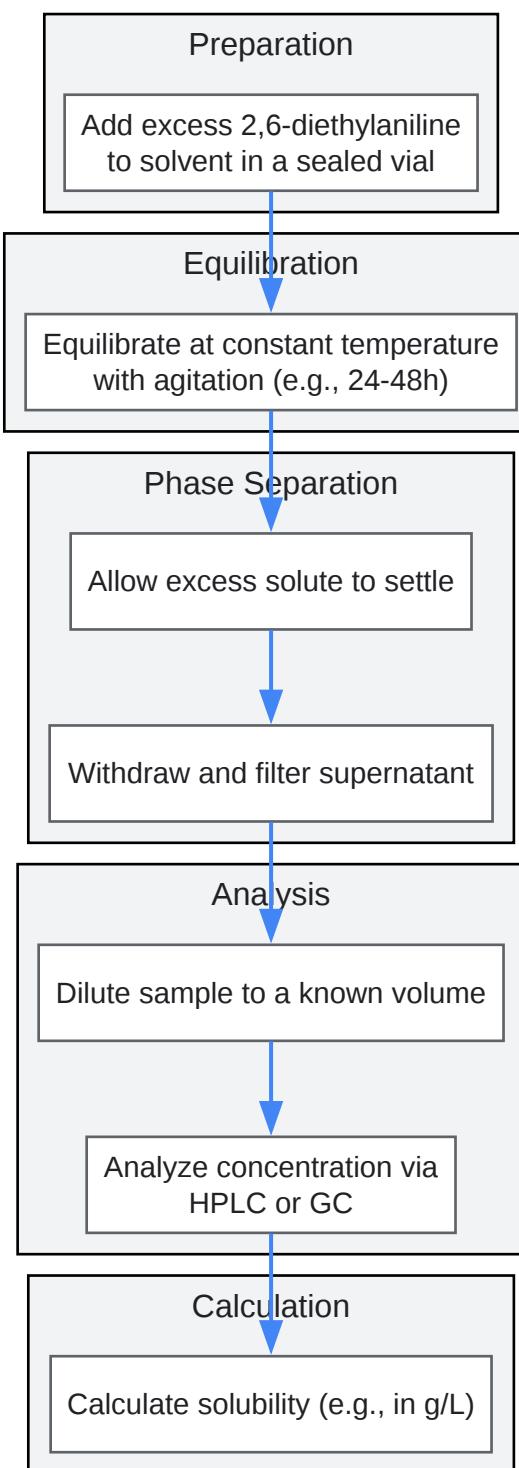
The steric hindrance provided by the two ethyl groups at the ortho positions can also play a role in limiting the extent of intermolecular hydrogen bonding compared to less substituted anilines, which may affect its solubility profile.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **2,6-diethylaniline** in an organic solvent using the isothermal saturation method.

Materials and Equipment

- **2,6-Diethylaniline** (high purity)
- Selected organic solvent(s) (analytical grade)
- Analytical balance
- Temperature-controlled shaker or water bath
- Thermostatic vials with screw caps
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).


Experimental Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **2,6-diethylaniline** to a series of thermostatic vials.
 - Accurately add a known volume or mass of the desired organic solvent to each vial. The presence of undissolved **2,6-diethylaniline** is crucial to ensure saturation.
- Equilibration:
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

- Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a period (e.g., 2-4 hours) to allow the excess undissolved **2,6-diethylaniline** to settle.
 - Carefully withdraw a sample from the clear supernatant of each vial using a syringe.
 - Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.
- Analysis:
 - Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.
 - Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
 - Analyze the diluted solution using a pre-validated analytical method to determine the concentration of **2,6-diethylaniline**.
- Calculation of Solubility:
 - The solubility can be calculated using the following formula:
$$\text{Solubility (g/L)} = (\text{Concentration from analysis} \times \text{Dilution factor} \times \text{Volume of flask}) / \text{Initial volume of sample}$$

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Conclusion

While there is a lack of extensive quantitative data on the solubility of **2,6-diethylaniline** in organic solvents, this guide provides a consolidated view of the available qualitative information and a detailed experimental protocol to enable researchers to generate precise and reliable data. The provided methodology, based on the isothermal saturation method, is a robust approach for determining the solubility of **2,6-diethylaniline** in various solvents, which is essential for its application in research and industry. It is anticipated that this guide will serve as a practical resource for scientists and professionals in the field of drug development and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Diethylaniline | 579-66-8 [chemicalbook.com]
- 2. nbinno.com [nbino.com]
- 3. kesslerchemical.com [kesslerchemical.com]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. 2,6-Diethylaniline , Analysis of standard products, ≥99.5%(GC) , 579-66-8 - CookeChem [cookechem.com]
- 7. N,N-Diethylaniline CAS#: 91-66-7 [m.chemicalbook.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. benchchem.com [benchchem.com]
- 10. N,N-二乙基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Solubility of 2,6-Diethylaniline in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152787#2-6-diethylaniline-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com